2-(2-Ethylhexyl)thiophene
Overview
Description
2-(2-Ethylhexyl)thiophene (2-EHT) is an organic compound belonging to the thiophene family. It is a colorless, odorless liquid and is used in the synthesis of a variety of materials, including polymers, dyes, and pharmaceuticals. 2-EHT is a versatile chemical that has found applications in a wide range of industries, including pharmaceuticals, cosmetics, and electronics.
Scientific Research Applications
Organic Photovoltaics
2-(2-Ethylhexyl)thiophene derivatives have been utilized in the development of high-performance polymer solar cells. For instance, compounds with alkylselenyl substituents have shown promising results in bulk heterojunction polymer solar cells, delivering high power conversion efficiencies due to their optimal electronic properties and morphological advantages (Chakravarthi et al., 2014). These materials contribute significantly to the field by enhancing the charge transport and light absorption capabilities of solar cells.
Organic Thin-Film Transistors
Research has also explored the use of thiophene-based compounds in organic thin-film transistors (OTFTs), highlighting their potential for optoelectronic applications. A study describes the synthesis of conjugated microporous polymers derived from thiophene, which exhibit high surface areas and significant microporosity, suggesting applications in organic electronics or optoelectronics due to their unique electronic properties (Jiang et al., 2010).
Luminescent Polymers
Thiophene derivatives have been used to obtain patternable blue, green, and blue-green color luminescent polymers, showing potential for use in electroluminescent devices. These polymers offer promising optical properties and high emission intensity, both in solution and in the solid state, making them suitable for various display technologies (Han et al., 2005).
Electrochromic Materials
Another application area is in electrochromic materials, where thiophene-based polymers have been developed to exhibit multicolor electrochromic behavior. These materials change color in response to electrical stimuli, offering applications in smart windows, displays, and other adaptive material technologies. One study highlights the synthesis of a poly{1,4-bis[2-(3,4-ethylenedioxy)thienyl]benzene} derivative that demonstrates diverse electrochromic colors, indicating its potential for creating more visually dynamic electrochromic devices (Ko et al., 2005).
properties
IUPAC Name |
2-(2-ethylhexyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-3-5-7-11(4-2)10-12-8-6-9-13-12/h6,8-9,11H,3-5,7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACCFQMSOHCQFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylhexyl)thiophene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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